molecular formula C6H3FN2 B1310978 2-Cyano-3-fluoropyridine CAS No. 97509-75-6

2-Cyano-3-fluoropyridine

Cat. No. B1310978
CAS RN: 97509-75-6
M. Wt: 122.1 g/mol
InChI Key: VZFPSCNTFBJZHB-UHFFFAOYSA-N
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Patent
US07141578B2

Procedure details

3-Fluoropyridine-1-oxide (10.0g, 88.4 mmol), trimethylsilylcyanide (26.32g, 265.3 mmol), and triethylamine (17.89g, 177 mmol) were reacted in 90 mL of acetonitrile utilizing the procedure described in example 762B. Purification of the crude by silica gel chomatography using CH2Cl2 as eluent gives compound 771B (7.5g, 70%) as a light yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26.32 g
Type
reactant
Reaction Step One
Quantity
17.89 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N+:4]([O-])[CH:5]=[CH:6][CH:7]=1.C[Si]([C:13]#[N:14])(C)C.C(N(CC)CC)C>C(#N)C>[C:13]([C:3]1[C:2]([F:1])=[CH:7][CH:6]=[CH:5][N:4]=1)#[N:14]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=[N+](C=CC1)[O-]
Name
Quantity
26.32 g
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
17.89 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification of the crude by silica gel chomatography

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=NC=CC=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.